molecular formula C21H9BrCl3N3S B5501363 3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5501363
M. Wt: 521.6 g/mol
InChI Key: OSLCETFDQDPBAE-MKMNVTDBSA-N
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Description

Synthesis Analysis

The synthesis of complex acrylonitriles, including structures similar to 3-(6-Bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, involves regioselective bromination and reactions with cyanothioacetamide among other key steps. For instance, bromination of acrylonitriles proceeds regioselectively at the thiazole ring, forming new acrylonitriles. This process can involve the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine in the presence of triethylamine in DMF, with the structure of key compounds confirmed using 2D NMR spectroscopy and single-crystal X-ray diffraction analysis (Pakholka et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(6-Bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied. These analyses often involve single-crystal X-ray diffraction, providing insights into the compounds' crystalline structure and confirming their complex molecular arrangements. The crystal structure analysis reveals significant details about molecular planarity and the nature of intermolecular hydrogen bonds, contributing to our understanding of their chemical behavior (Hranjec et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving acrylonitrile derivatives highlight their reactivity and the formation of various structurally diverse compounds. These reactions can include cyclizations, substitutions, and the formation of heterocyclic compounds, underlining the versatility and reactivity of the acrylonitrile group in chemical synthesis. Such processes are crucial for creating compounds with potential biological activities and for understanding their reaction mechanisms (Berest et al., 2011).

Scientific Research Applications

Crystal Structure and Synthesis

The study of benzimidazole compounds and benzimidazo[1,2-a]quinolines, closely related to the mentioned chemical structure, has revealed their potential as biologically active compounds and candidates for antitumor drugs. The synthesis of these compounds and their crystal structures provide a foundation for understanding their interactions and potential applications in drug design (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Enzymatic Enhancers

The synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions has been explored for their novel enzymatic enhancer capabilities. These compounds have shown significant potential in multiplicative effects on enzyme activity, opening pathways for their application in biochemical research and therapeutic interventions (Abass, 2007).

Antimicrobial and Larvicidal Activity

Research into quinolinyl acrylate derivatives has identified their antimicrobial and larvicidal activities. Studies have synthesized series of these compounds, demonstrating their efficacy against various bacterial and fungal strains, as well as their potential in controlling mosquito populations, which can have significant implications for public health and pest management (Rajanarendar et al., 2010).

Prostate Cancer Research

Quinolines and acrylates, including derivatives similar to the compound , have shown promise in the study of prostate cancer. In vitro and in vivo studies have demonstrated the potential of these compounds in reducing the viability of cancer cells, inhibiting cancer cell activities, and showing decreased tumor growth in treated animals. This suggests their potential application in developing novel cancer therapies (Rodrigues et al., 2012).

Corrosion Inhibition

Quinoline derivatives have also been explored for their application in corrosion inhibition, particularly for mild steel in acidic mediums. Computational and electrochemical analyses of such compounds have demonstrated their effectiveness in protecting metals from corrosion, which is crucial for the longevity and durability of metal structures and components in industrial applications (Saraswat & Yadav, 2020).

properties

IUPAC Name

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9BrCl3N3S/c22-15-2-4-18-12(7-15)5-13(20(25)27-18)6-14(9-26)21-28-19(10-29-21)11-1-3-16(23)17(24)8-11/h1-8,10H/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCETFDQDPBAE-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)Br)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/C3=C(N=C4C=CC(=CC4=C3)Br)Cl)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9BrCl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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